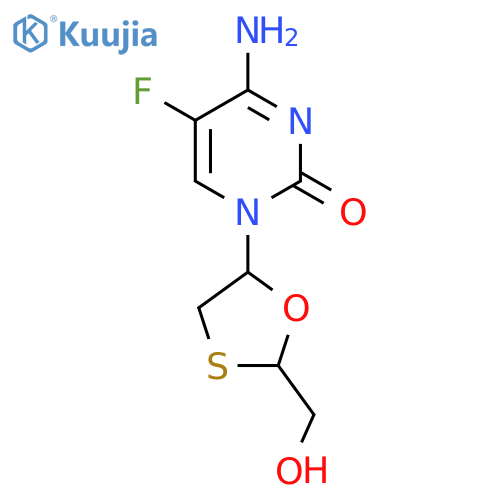

Cas no 144371-00-6 (4-amino-5-fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-1,2-dihydropyrimidin-2-one)

144371-00-6 structure

商品名:4-amino-5-fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-1,2-dihydropyrimidin-2-one

CAS番号:144371-00-6

MF:C8H10FN3O3S

メガワット:247.246703624725

MDL:MFCD09954600

CID:2663276

PubChem ID:9837769

4-amino-5-fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-1,2-dihydropyrimidin-2-one 化学的及び物理的性質

名前と識別子

-

- Racivir

- 4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one

- 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one

- 4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one

- XQSPYNMVSIKCOC-UHFFFAOYSA-N

- Emtricitabine, (+/-)-

- 4-Amino-5-fluoro-1-((2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one

- HMS3655G21

- BCP02951

- STL445692

- AK

- 4-amino-5-fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-1,2-dihydropyrimidin-2-one

-

- MDL: MFCD09954600

- インチ: 1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)

- InChIKey: XQSPYNMVSIKCOC-UHFFFAOYSA-N

- ほほえんだ: S1C(CO)OC(C1)N1C(N=C(C(=C1)F)N)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 374

- 疎水性パラメータ計算基準値(XlogP): -0.6

- トポロジー分子極性表面積: 113

4-amino-5-fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-1,2-dihydropyrimidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-296204-0.5g |

4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one |

144371-00-6 | 95.0% | 0.5g |

$699.0 | 2025-03-19 | |

| Enamine | EN300-296204-0.25g |

4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one |

144371-00-6 | 95.0% | 0.25g |

$670.0 | 2025-03-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01050777-1g |

4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one |

144371-00-6 | 95% | 1g |

¥3325.0 | 2023-02-28 | |

| Ambeed | A1088288-5g |

4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one |

144371-00-6 | 95% | 5g |

$1405.0 | 2024-04-23 | |

| Enamine | EN300-296204-2.5g |

4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one |

144371-00-6 | 95.0% | 2.5g |

$1428.0 | 2025-03-19 | |

| Ambeed | A1088288-1g |

4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one |

144371-00-6 | 95% | 1g |

$484.0 | 2024-04-23 | |

| Enamine | EN300-296204-1g |

4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one |

144371-00-6 | 1g |

$728.0 | 2023-09-06 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01050777-5g |

4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one |

144371-00-6 | 95% | 5g |

¥9639.0 | 2023-02-28 | |

| Enamine | EN300-296204-10.0g |

4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one |

144371-00-6 | 95.0% | 10.0g |

$3131.0 | 2025-03-19 | |

| Enamine | EN300-296204-10g |

4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one |

144371-00-6 | 10g |

$3131.0 | 2023-09-06 |

4-amino-5-fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-1,2-dihydropyrimidin-2-one 関連文献

-

Sjoerd Slagman,Wolf-Dieter Fessner Chem. Soc. Rev. 2021 50 1968

-

William M. Gilliland,Nicole R. White,Bryan H. Yam,Joseph N. Mwangi,Heather M. A. Prince,Ann Marie Weideman,Angela D. M. Kashuba,Elias P. Rosen Analyst 2020 145 4540

-

Elliott Mwando,Amos Massele,Enoch Sepako,Kwenga Sichilongo Anal. Methods 2017 9 450

-

Congchao You,Tien Ho,Victor Rucker,Jerry Yeh,Lin Wang Anal. Methods 2023 15 4427

-

Anika Shakil,Faye Y. Hern,Chung Liu,Kartik Temburnikar,Pierre Chambon,Neill Liptrott,Tom O. McDonald,Megan Neary,Andrew Owen,Caren Freel Meyers,Steve P. Rannard J. Mater. Chem. B 2022 10 4395

144371-00-6 (4-amino-5-fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-1,2-dihydropyrimidin-2-one) 関連製品

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:144371-00-6)4-amino-5-fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-1,2-dihydropyrimidin-2-one

清らかである:99%/99%

はかる:1g/5g

価格 ($):436.0/1264.0